2,3-Dinitrophenol
Description
Historical Development of Dinitrophenol Research
The study of dinitrophenols began with their use in industrial processes. During the First World War, for instance, the French utilized dinitrophenol in the manufacturing of munitions. nih.gov Following this period, its applications expanded to include use as a dye, a wood preserver, a herbicide, and a photographic developer. nih.govresearchgate.net
A significant turning point in dinitrophenol research occurred in 1933 at Stanford University, when Maurice Tainter discovered that consumption of 2,4-dinitrophenol (B41442) led to significant weight loss. nih.govnih.gov This discovery was based on observations of factory workers exposed to the compound who subsequently lost weight. nih.gov This finding spurred a wave of research into the metabolic effects of dinitrophenols. However, the focus of this research was overwhelmingly on the 2,4-isomer. By the late 1930s, due to its narrow therapeutic index, 2,4-dinitrophenol was deemed too dangerous for human consumption by the US Food and Drug Administration. nih.govresearchgate.netwikipedia.org Research into dinitrophenols continued, and in 1948, William F. Loomis and Fritz Albert Lipmann elucidated the mechanism of action, identifying them as uncouplers of oxidative phosphorylation. wikipedia.orgacmcasereport.org
Overview of Dinitrophenol Isomers and their Distinctions in Academic Inquiry
Dinitrophenols are nitro derivatives of phenol (B47542), and there are six structural isomers, distinguished by the positions of the two nitro groups on the benzene (B151609) ring relative to the hydroxyl group. wikipedia.org
The six isomers are:
2,4-Dinitrophenol
2,5-Dinitrophenol
2,6-Dinitrophenol
3,4-Dinitrophenol
3,5-Dinitrophenol
Academic inquiry has not treated all isomers equally. The vast majority of historical and modern research has concentrated on 2,4-Dinitrophenol. This is primarily due to its pronounced biological effect as a potent uncoupler of oxidative phosphorylation, which led to its historical, albeit controversial, use as a weight-loss agent. nih.govnih.govresearchgate.net Its well-documented effects on metabolic rates made it a subject of intense study in toxicology and biochemistry. acmcasereport.org In contrast, the other five isomers, including this compound, have received considerably less attention in the scientific literature. They are often studied as components of commercial dinitrophenol mixtures or in comparative toxicological studies. nih.gov
Specific Focus and Rationale for Research on this compound
While less studied than its 2,4-isomer, this compound is a subject of specific academic and industrial interest for several reasons. Research on this particular isomer is often driven by its role as a chemical intermediate and its distinct properties in specific biological and environmental contexts.
One key area of research is its use as a nitrogen supplement for bacterial culture media. chemicalbook.comlookchem.comchemdad.com This application necessitates studies into its metabolism and effects on microbial growth. Furthermore, this compound has been identified as a nitroaromatic compound with high acute toxicity to certain organisms, such as the green algae Scenedesmus obliquus. chemicalbook.comchemdad.com This has prompted research into its environmental fate and impact, particularly in aquatic ecosystems. It is also a minor constituent of commercial dinitrophenol mixtures used in the synthesis of dyes, other chemicals, and wood preservatives, making its characterization important for industrial hygiene and environmental monitoring. nih.gov
Chemical and Physical Properties of this compound
The following tables provide a summary of the key chemical and physical properties of this compound.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | nih.govwikipedia.org |
| Chemical Formula | C6H4N2O5 | wikipedia.orgnist.gov |
| Molar Mass | 184.11 g/mol | nih.govwikipedia.org |
| Appearance | Yellow monoclinic prisms | chemicalbook.comchemdad.com |
| CAS Number | 66-56-8 | wikipedia.org |
| Property | Value | Reference |
|---|---|---|
| Melting Point | 108 °C (226 °F; 381 K) | wikipedia.org |
| Boiling Point | 113 °C (235 °F; 386 K) | wikipedia.org |
| Density | 1.683 g/cm³ | wikipedia.org |
| Solubility | Slightly soluble in water; Soluble in ether, benzene, and ethanol. | chemicalbook.comchemdad.com |
Structure
3D Structure
Properties
IUPAC Name |
2,3-dinitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKBMNACOMRIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | DINITROPHENOL, WETTED WITH NOT LESS THAN 15% WATER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3291 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075261 | |
| Record name | Phenol, 2,3-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dinitrophenol, solution appears as a yellow colored liquid dissolved in an organic solvent. The flammability of the solution depends on the solvent. Dinitrophenol itself is combustible though it may require some effort to ignite. Toxic by skin absorption and inhalation. Prolonged exposure to fire or heat may result in the spontaneous decomposition and heating with a resultant explosion. Produces toxic oxides of nitrogen during combustion., Dinitrophenol, wetted with not less than 15% water appears as a yellow crystalline solid. When not water wet a high explosive. Is easily ignited when dry and will burn very vigorously. Can burn when wet although some effort is required to ignite. Toxic oxides of nitrogen are produced when it burns. Used to make dyes, as a lumber preservative, and to make explosives., Yellow needles or crystals | |
| Record name | DINITROPHENOL, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DINITROPHENOL, WETTED WITH NOT LESS THAN 15% WATER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3291 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3-Dinitrophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9927 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000012 [mmHg] | |
| Record name | 2,3-Dinitrophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9927 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25550-58-7, 66-56-8 | |
| Record name | DINITROPHENOL, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DINITROPHENOL, WETTED WITH NOT LESS THAN 15% WATER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3291 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3-Dinitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dinitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-DINITROPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,3-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dinitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DINITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/735M30625H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Preparative Methodologies of 2,3 Dinitrophenol
Established Synthetic Routes for Dinitrophenol Derivatives
General synthetic strategies for dinitrophenols often involve the nitration of phenols or nitro-substituted phenols. For 2,3-Dinitrophenol (B1210279) specifically, a key established route is the nitration of m-nitrophenol.
Nitration of m-Nitrophenol: This method involves the electrophilic aromatic substitution of m-nitrophenol using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, or other nitrating systems. The nitro group in m-nitrophenol directs incoming electrophiles to the ortho and para positions. Nitration of m-nitrophenol can yield a mixture of dinitrophenol isomers, including this compound, alongside other isomers like 2,4-Dinitrophenol (B41442). Achieving high selectivity for the 2,3-isomer can be challenging due to the directing effects of the existing substituents. nih.gov
Hydrolysis of Halonitro Aromatic Compounds: In a broader context for dinitrophenol synthesis, the hydrolysis of corresponding halonitro aromatic compounds is a recognized method. This general approach can be applied to synthesize various dinitrophenol isomers, including this compound, by selecting the appropriate halogenated nitrobenzene (B124822) precursor. google.com
Advanced Synthetic Approaches to this compound
While specific "advanced" synthetic methodologies exclusively for this compound are not extensively detailed in the available literature, related research provides insights into potential routes for its derivatives or precursors.
Synthesis of Dinitrophenol Derivatives: The synthesis of derivatives such as 4-bromo-2,3-dinitrophenol has been reported, involving nucleophilic aromatic substitution reactions on precursors like 1,4-dibromo-2,3-dinitrobenzene. nih.gov Similarly, the preparation of 4-methyl-2,3-dinitrophenol (B3278757) has been described using nitric acid and acetic acid. chemicalbook.com The synthesis of more complex molecules like 4-hydroxyphenylacetylamino-2,3-dinitrophenol typically involves multi-step sequences including nitration and acetylation of phenolic starting materials. ontosight.ai These methods highlight the potential for targeted synthesis through functional group manipulation and regioselective nitration.
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Specific studies detailing the optimization of reaction conditions for the synthesis of this compound are limited. However, general principles of nitration reactions apply:
Nitrating Agent and Conditions: The choice of nitrating agent (e.g., nitric acid, mixed acid, metal nitrates) and reaction conditions (temperature, solvent, reaction time) significantly influences regioselectivity and yield. For instance, studies on the nitration of m-nitrophenol have indicated that using yttrium nitrate (B79036) in acetic acid can lead to slow reactions and mixtures of isomers, suggesting that precise control over these parameters is crucial for optimizing the formation of specific dinitrophenol isomers. scispace.com
Isomer Separation: The separation of isomeric dinitrophenols, including this compound from mixtures, often requires chromatographic techniques. scispace.comsielc.com Optimization efforts would therefore also focus on developing efficient purification protocols to obtain high-purity this compound.
Characterization of Synthetic Intermediates and Products
The characterization of this compound and its synthetic intermediates relies on various spectroscopic and analytical techniques to confirm identity, purity, and structural integrity.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key tool for characterizing organic compounds. While detailed assignments for this compound are not extensively provided in the reviewed snippets, data for dinitrophenol isomers, including references to spectra for this compound, are available. uci.eduuq.edu.auspectrabase.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present. Characteristic peaks associated with hydroxyl groups, nitro groups, and aromatic ring vibrations are expected. researchgate.net While specific IR spectra for this compound are referenced, detailed peak assignments are not elaborated in the provided search results. nist.govchemicalbook.com
Mass Spectrometry (MS): MS techniques are employed to determine the molecular weight and fragmentation patterns, aiding in the identification of the compound. nih.govuni-muenchen.de
Physical Properties:
Melting Point: Reported melting points for this compound vary across sources, with values ranging from 108 °C to 145 °C. A commonly cited range from chemical suppliers is 141-145 °C. solubilityofthings.comwikipedia.orgchemicalbook.comchemicalbook.comstenutz.eusigmaaldrich.com
Boiling Point: Reported boiling points also show variation, with values ranging from 113 °C to 329 °C. solubilityofthings.comwikipedia.orgchemicalbook.comchemicalbook.com
Solubility: this compound exhibits moderate solubility in water (approximately 1 g/100 mL) and high solubility in organic solvents like ethanol, acetone, and chloroform. Its solubility increases in alkaline solutions due to the acidic nature of the hydroxyl group. solubilityofthings.comchemicalbook.comchemicalbook.com
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis and separation of this compound. sielc.com
Data Tables
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 66-56-8 | sielc.comspectrabase.comsolubilityofthings.comchemicalbook.comchemicalbook.comsigmaaldrich.comhmdb.ca |
| Molecular Formula | C₆H₄N₂O₅ | sielc.comuq.edu.ausolubilityofthings.comchemicalbook.comchemicalbook.comsigmaaldrich.com |
| Molecular Weight ( g/mol ) | ~184.11 | sielc.comuq.edu.ausolubilityofthings.comchemicalbook.comchemicalbook.comsigmaaldrich.com |
| Appearance | Yellow crystalline solid | solubilityofthings.comwikipedia.orgchemicalbook.comchemicalbook.com |
| Melting Point (°C) | 141-145 (commonly cited range) | chemicalbook.comchemicalbook.comsigmaaldrich.com |
| Boiling Point (°C) | 113-329 (reported range) | solubilityofthings.comwikipedia.orgchemicalbook.comchemicalbook.com |
| Density (g/cm³) | 1.3660 - 1.683 | solubilityofthings.comwikipedia.orgstenutz.eu |
| Water Solubility | Moderately soluble (~1 g/100 mL) | solubilityofthings.com |
| Solubility in Organic Solvents | Highly soluble in ethanol, acetone, chloroform | solubilityofthings.com |
| pKa | 4.86, 4.96 (at 25°C) | chemicalbook.com |
Molecular and Electronic Structure of 2,3 Dinitrophenol
Quantum Chemical Investigations of Electronic Properties (e.g., HOMO-LUMO Analysis)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in probing the electronic structure of 2,3-Dinitrophenol (B1210279). These calculations provide insights into the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity. The electron-withdrawing nature of the two nitro groups significantly influences the electronic landscape of the molecule. They tend to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted phenol (B47542).
Theoretical Modeling of Intramolecular Interactions and Resonance Effects
Intramolecular interactions significantly contribute to the stability and conformation of this compound. The most prominent of these is the intramolecular hydrogen bond, typically formed between the hydroxyl proton (-OH) and an oxygen atom of a nearby nitro group (-NO₂). In this compound, this interaction is expected between the hydroxyl group and the nitro group at the 2-position, forming a stable six-membered ring. Theoretical analyses using methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are employed to quantify the strength and nature of these hydrogen bonds, often revealing significant charge transfer and polarization effects.
Spectroscopic Signatures and their Theoretical Interpretation
The molecular structure and electronic properties of this compound are reflected in its spectroscopic signatures, which can be theoretically predicted and experimentally verified.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is crucial for identifying functional groups and structural features. DFT calculations are commonly used to assign observed IR and Raman bands to specific molecular vibrations. For this compound, characteristic spectral features would include:
O-H Stretching: A broad and red-shifted band, typically in the 3200-3500 cm⁻¹ range, indicative of the phenolic hydroxyl group, often broadened and lowered in energy due to the intramolecular hydrogen bond.
NO₂ Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro groups, usually found in the 1500-1300 cm⁻¹ region.
Aromatic Ring Vibrations: Various C-H stretching, bending, and C-C stretching modes characteristic of the substituted benzene (B151609) ring. Theoretical studies often employ methods like B3LYP with basis sets such as 6-31G(d) or 6-311G(df,p) to accurately predict these vibrational frequencies and intensities, allowing for detailed spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information on the chemical environment of protons. For this compound, distinct signals would be expected for the phenolic proton and the aromatic protons, whose chemical shifts would be influenced by the electron-withdrawing nitro groups and the hydroxyl group. While specific ¹H NMR chemical shifts for this compound were not detailed in the provided search results, database entries indicate that such data is available. Theoretical calculations can predict these chemical shifts, aiding in spectral interpretation.
UV-Visible (UV-Vis) Spectroscopy: Dinitrophenols generally exhibit strong absorption in the UV-Vis region due to electronic transitions within the conjugated π-system and the nitro groups. Theoretical calculations, such as Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λmax) and oscillator strengths, correlating them with experimental spectra. The electron-withdrawing nitro groups contribute to bathochromic shifts (longer wavelengths) in the absorption spectrum compared to phenol.
Compound List:
this compound (2,3-DNP)
Phenol
4-chloro-2,6-dinitrophenol (B1616662)
2,4-Dinitrophenol (B41442) (2,4-DNP)
2-nitrophenol (B165410) (2NP)
4-nitrophenol (B140041) (4NP)
2,4,6-trinitrophenol (2,4,6-TNP)
2,5-Dinitrophenol
3,4-Dinitrophenol
2,6-Dinitrophenol
2-amino-5-nitropyridine (B18323)
2-amino-5-nitropyridine-2,4-dinitrophenol (ANDP)
2,4-dinitroanisole (B92663) (DNAN)
2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH)
2-tert-Butyl-4,6-dinitrophenol
2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate (B281753)
2,4-dinitrophenyl-4′-phenylbenzenesulfonate
2,4-dinitrophenyl-4′-(4-methylphenyl)-benzenesulfonate
2,4-dinitrophenyl-4′-(4-flourophenyl)-benzenesulfonate
2-diazo-4,6-dinitrophenol (B1260509)
3,4-Diaminopyridine
2,6-Dichloro-4-nitrophenol (DCNP)
Cyanidin
Pyrene
Triphenylamine (TPA)
Zn(II) porphyrins (ZnTPAP, ZnPyP)
Urea
Naphthalene
Isobenzofuran
Acene
2-CPPC
3-amino-propene thial
2-hydrazineylidene-ethane thial
2-Pyridone
Mechanistic Studies of 2,3 Dinitrophenol at the Molecular and Cellular Level
Uncoupling of Oxidative Phosphorylation: Principles and Mechanisms
At the heart of 2,3-dinitrophenol's (2,3-DNP) biological activity is its ability to uncouple oxidative phosphorylation. This process disconnects the electron transport chain from the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. wikipedia.org The mechanism is rooted in the compound's chemical properties, which allow it to disrupt the meticulously maintained electrochemical gradient across the inner mitochondrial membrane. researchgate.net
Protonophore Activity and Mitochondrial Membrane Potential Dynamics
This compound (B1210279) functions as a protonophore, a lipid-soluble weak acid that can transport protons (H+) across the inner mitochondrial membrane, a membrane that is normally impermeable to them. nih.govyoutube.com The process begins in the intermembrane space, which has a higher concentration of protons and thus a lower pH than the mitochondrial matrix. In this acidic environment, the 2,3-DNP molecule becomes protonated.
Due to its lipophilic nature, the now-neutral, protonated 2,3-DNP can readily diffuse across the lipid bilayer of the inner mitochondrial membrane into the matrix. researchgate.net Upon entering the more alkaline environment of the matrix, the compound deprotonates, releasing the proton. The resulting anionic form of 2,3-DNP is then driven back across the membrane to the intermembrane space by the negative-inside membrane potential, where it can pick up another proton and repeat the cycle.
This shuttling of protons effectively creates a "leak" in the membrane, dissipating the proton motive force—the electrochemical gradient of protons that is essential for ATP synthesis. wikipedia.org The collapse of this gradient directly reduces the mitochondrial membrane potential. nih.gov
Impact on ATP Synthase and Electron Transport Chain Components
The dissipation of the proton gradient by 2,3-DNP has profound consequences for both ATP synthase and the electron transport chain (ETC). ATP synthase, an enzyme complex embedded in the inner mitochondrial membrane, relies entirely on the flow of protons down their electrochemical gradient to drive the phosphorylation of adenosine diphosphate (B83284) (ADP) to ATP. youtube.com By providing an alternative route for protons to re-enter the matrix, 2,3-DNP bypasses ATP synthase, effectively starving it of its substrate and drastically reducing ATP production. researchgate.netnih.gov
Simultaneously, the electron transport chain, which is responsible for pumping protons out of the matrix to build the gradient, becomes uncoupled from ATP synthesis. cdc.gov The reduction in the proton gradient alleviates the "back-pressure" on the ETC. In an attempt to re-establish the diminished gradient, the rate of electron flow through the ETC complexes and the consumption of oxygen (the final electron acceptor) accelerate significantly. nih.gov However, because this increased respiratory activity is uncoupled from phosphorylation, the energy generated by the oxidation of substrates is not captured in ATP but is instead lost primarily as heat. wikipedia.orgcdc.gov
Modulation of Cellular Bioenergetics by this compound
This metabolic acceleration is characterized by a marked increase in oxygen consumption as the electron transport chain works at a higher rate. nih.gov The energy that would normally be stored in the high-energy phosphate (B84403) bonds of ATP is instead dissipated as thermal energy, leading to an increase in heat production. cdc.gov This shift forces the cell to catabolize more fuel reserves, such as fats and carbohydrates, in an attempt to generate sufficient ATP through substrate-level phosphorylation and to fuel the now hyperactive respiratory chain. wikipedia.org
Comparative Analysis of Uncoupling Potency Across Dinitrophenol Isomers
The biological potency of dinitrophenols as uncoupling agents varies significantly depending on the position of the nitro groups on the phenol (B47542) ring. Research, including toxicological assessments, has established a clear hierarchy of activity among the six isomers.
Very limited data indicate that 2,6-, 3,4-, and 3,5-DNP may have an equivalent potential for increasing the basal metabolic rate as the most well-studied isomer, 2,4-DNP. cdc.gov In contrast, this compound and 2,5-Dinitrophenol appear to have a lower potential to induce these metabolic changes. cdc.gov
This difference in potency is further supported by acute toxicity studies in animals. Data from intraperitoneal lethality studies show that 2,3-DNP and 2,5-DNP are the least potent isomers in terms of lethal dose. cdc.gov
| Dinitrophenol Isomer | Relative Potency (Uncoupling/Metabolic Rate Increase) | Relative Potency (Acute Lethality) |
|---|---|---|
| 2,3-DNP | Lower | Least Potent |
| 2,4-DNP | Higher | Highest Potency (Comparable to 2,6-DNP) |
| 2,5-DNP | Lower | Least Potent |
| 2,6-DNP | Higher | Highest Potency (Comparable to 2,4-DNP) |
| 3,4-DNP | Higher | Intermediate Potency |
| 3,5-DNP | Higher | Intermediate Potency |
Data sourced from the ATSDR Toxicological Profile for Dinitrophenols. cdc.gov
Effects on Biochemical Pathways Beyond Oxidative Phosphorylation
The influence of 2,3-DNP extends beyond the mitochondria, triggering compensatory shifts in other fundamental biochemical pathways as the cell struggles to adapt to the severe energy crisis.
Glycolysis and Pyruvate (B1213749) Metabolism
With oxidative phosphorylation severely inhibited, the cell is forced to rely more heavily on anaerobic pathways for ATP generation. This leads to a significant upregulation of glycolysis, the metabolic pathway that breaks down glucose to produce ATP and pyruvate. The increased rate of glycolysis is a direct response to the depletion of ATP and the accumulation of ADP and AMP (adenosine monophosphate), which allosterically activate key glycolytic enzymes like phosphofructokinase.
This stimulation of glycolysis results in an increased rate of carbohydrate consumption and a subsequent overproduction of pyruvate. Under normal aerobic conditions, pyruvate enters the mitochondria to be converted into acetyl-CoA and enter the Krebs cycle. However, in the presence of an uncoupler, while the Krebs cycle may be stimulated due to the high demand for reducing equivalents (NADH and FADH2) by the hyperactive ETC, the cell's capacity to process all the excess pyruvate can be overwhelmed. Consequently, a significant portion of the pyruvate is often shunted towards anaerobic metabolism, leading to the production and accumulation of lactic acid.
Linkages to Alternative Oxidase (AOX) Pathways
No specific studies directly linking this compound to the Alternative Oxidase (AOX) pathway were identified in the conducted research. The AOX pathway is a component of the mitochondrial electron transport chain found in plants, fungi, and some protozoa, which serves as an alternative route for electrons, bypassing two of the three proton-pumping sites of the main cytochrome pathway. wikipedia.orgnih.gov While the uncoupling of oxidative phosphorylation by dinitrophenols is a well-known mechanism, specific research detailing the interaction or linkage between the this compound isomer and the AOX pathway is not available in the reviewed literature.
Modulation of Signaling Pathways (e.g., cAMP-mediated signaling)
There is a lack of specific research data on the modulation of signaling pathways, including cyclic adenosine monophosphate (cAMP)-mediated signaling, by this compound. The cAMP pathway is a crucial signal transduction cascade that regulates a multitude of cellular functions. wikipedia.orgcusabio.com While studies on the 2,4-Dinitrophenol (B41442) isomer have shown that it can influence cAMP-related signaling, such as the activation of the cAMP-response element-binding protein (CREB), these findings cannot be extrapolated to this compound. nih.govresearchgate.net Searches for literature focusing on the this compound isomer did not yield specific results regarding its effects on cAMP or other defined cellular signaling pathways.
Data Tables
No specific research data was found for this compound to generate relevant data tables for the requested sections.
Metabolic Transformations and Biotransformation Pathways of 2,3 Dinitrophenol
Biochemical Reduction of Nitro Groups in 2,3-Dinitrophenol (B1210279)
The nitro group (-NO₂) in aromatic compounds is a key functional group that undergoes significant biotransformation, typically via a reductive pathway. This process is central to the metabolism of nitroaromatics, including 2,3-DNP. The reduction of an aromatic nitro group is a multi-step process that can lead to the formation of nitroso (-N=O), hydroxylamino (-NHOH), and ultimately, amino (-NH₂) functional groups nih.govnumberanalytics.com. This sequential reduction involves a six-electron transfer nih.gov.
While specific studies detailing the precise biochemical reduction pathway of 2,3-DNP are limited in the provided literature, the general mechanisms observed for other nitroaromatic compounds are expected to apply. These reactions are primarily catalyzed by a group of enzymes collectively known as nitroreductases nih.govrsc.org. These enzymes facilitate the transfer of electrons to the nitro group, initiating the reduction cascade.
Conjugation Reactions of this compound and its Metabolites
Following the initial reduction of the nitro groups, the resulting metabolites, particularly those containing hydroxylamino or amino functionalities, can undergo further biotransformation through conjugation reactions. Phenolic compounds, in general, are known to participate in various phase II metabolic reactions, including glucuronidation, sulfation, and methylation, mediated by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferases (COMT) nih.govresearchgate.net.
Specifically, the hydroxylamino intermediates formed during nitro reduction can be conjugated with acetate (B1210297) or sulfate (B86663) by N-acetyltransferases and sulfotransferases, respectively nih.gov. These conjugation reactions typically increase the water solubility of the metabolites, facilitating their excretion from the body. Although direct evidence for the specific conjugation pathways of 2,3-DNP metabolites is not detailed in the provided search results, these general conjugation mechanisms are highly probable for its biotransformation products.
Enzymatic Systems Involved in Dinitrophenol Metabolism
A variety of enzymatic systems are implicated in the metabolism of dinitrophenols and other nitroaromatic compounds. The primary enzymes involved in the reduction of nitro groups include:
Nitroreductases: These enzymes are ubiquitous and play a crucial role in reducing nitro groups to amino groups, often under anaerobic conditions nih.govrsc.org.
NADPH-dependent flavoenzymes: Examples include NADPH: P450 oxidoreductase and NAD(P)H-quinone oxidoreductase nih.gov.
Cytochrome P450 (CYP) enzymes: Certain CYP isoforms can also catalyze the reductive metabolism of nitroaromatic compounds nih.govaacrjournals.org.
Oxidases: Enzymes such as aldehyde oxidase and xanthine (B1682287) oxidase are also recognized for their role in nitroreduction nih.govaacrjournals.org.
Aldo-keto reductases: These enzymes contribute to the reduction of various xenobiotics, including nitro compounds nih.gov.
Following reduction, N-acetyltransferases and sulfotransferases are key enzymes involved in conjugating the resulting hydroxylamino intermediates nih.govaacrjournals.org. The specific activity and expression levels of these enzymes can influence the rate and extent of 2,3-DNP metabolism.
Isomeric Differences in Metabolic Rates and Pathways
Research indicates that different isomers of dinitrophenol can exhibit variations in their metabolic rates and biological effects. While 2,4-DNP has been extensively studied, comparative data suggests that 2,3-DNP and 2,5-DNP may possess a lower potential for increasing basal metabolic rate compared to isomers like 2,4-DNP and 2,6-DNP cdc.gov. Furthermore, 2,3-DNP and 2,5-DNP have been reported to be less lethal than other dinitrophenol isomers cdc.gov.
A study comparing the metabolic responses of different dinitrophenol isomers in dogs found that 2,4-DNP and 2,6-DNP elicited more significant increases in both ventilation and oxygen consumption than 2,5-DNP physiology.org. This observation supports the notion that isomeric structure influences the metabolic activity and physiological impact of dinitrophenols.
Table 1: Comparative Metabolic Effects of Dinitrophenol Isomers
| Dinitrophenol Isomer | Relative Metabolic Rate Potential | Relative Lethality | Comparative Oxygen Consumption/Ventilation Increase (Dog Study) |
| This compound | Lower | Less | Small increments observed (compared to 2,4- and 2,6-DNP) |
| 2,4-Dinitrophenol (B41442) | Higher | More | Large increments observed |
| 2,5-Dinitrophenol | Lower | Less | Small increments observed |
| 2,6-Dinitrophenol | Higher | More | Moderate increments observed |
Note: Data is based on limited comparative studies, primarily focusing on 2,4-DNP and other isomers. Specific metabolic pathways for 2,3-DNP are inferred from general nitroaromatic metabolism.
These differences in metabolic rates and observed effects highlight the importance of considering the specific isomer when evaluating the biotransformation and toxicological profile of dinitrophenols.
Environmental Behavior and Degradation Mechanisms of 2,3 Dinitrophenol in Natural Systems
Biodegradation Pathways of Dinitrophenols in Aquatic and Terrestrial Environments
Biodegradation is considered the most significant process for the breakdown of dinitrophenols in both soil and water. nih.gov Microorganisms have evolved diverse metabolic strategies to utilize these xenobiotic compounds, breaking them down into less complex and often less toxic substances. These pathways can proceed under both aerobic and anaerobic conditions, involving a variety of microbial species.
Under aerobic conditions, the microbial degradation of dinitrophenols is an oxidative process. While specific pathways for 2,3-DNP are not extensively detailed in the literature, research on other DNP isomers, particularly 2,4-DNP, reveals common initial steps. These pathways often begin with the reduction of one of the nitro groups to an amino group, forming aminonitrophenols. hibiscuspublisher.com Another established mechanism involves the oxidative removal of a nitro group, releasing nitrite (B80452), followed by the enzymatic cleavage of the aromatic ring. nih.gov
Microbial consortia, or mixed communities of microorganisms, often demonstrate greater efficiency and resilience in degrading pollutants compared to individual strains. mdpi.com This is because different species within the consortium can perform complementary metabolic functions. For instance, one species might carry out the initial reduction of the dinitrophenol, while another breaks down the resulting intermediates. hibiscuspublisher.commdpi.com This division of labor prevents the accumulation of potentially toxic intermediate products and allows for more complete mineralization of the parent compound. mdpi.com In the degradation of 2,4-DNP by a cyanobacterial consortium, for example, Anabaena variabilis reduces 2,4-DNP to 2-amino-4-nitrophenol, which is then further degraded by Anacystis cylindrica. hibiscuspublisher.com
In the absence of oxygen, the biotransformation of dinitrophenols proceeds through reductive pathways. Anaerobic conditions are effective for detoxifying dinitrophenolic wastewater, as the initial transformation products are significantly less toxic than the parent compounds. itgo.com The primary mechanism involves the reduction of the nitro groups to amino groups. hibiscuspublisher.com
Studies on 2,4-DNP under denitrifying and methanogenic conditions have identified key intermediate metabolites. In upflow anaerobic sludge blanket (UASB) reactors, the major intermediate of 2,4-DNP biotransformation was found to be 2-amino-4-nitrophenol. itgo.comnih.gov Further reduction can lead to the formation of 2,4-diaminophenol. cdc.gov These aminophenols are more amenable to subsequent degradation and eventual ring cleavage. researchgate.net The rate of anaerobic degradation can, however, be inhibited by high concentrations of the dinitrophenol substrate. nih.gov
Table 1: Intermediate Products in Anaerobic DNP Biotransformation
| Parent Compound | Condition | Major Intermediate Product(s) | Reference(s) |
|---|---|---|---|
| 2,4-Dinitrophenol (B41442) | Denitrifying | 2-Amino-4-nitrophenol | nih.gov, itgo.com |
A number of bacterial strains capable of degrading various nitrophenol compounds have been isolated from contaminated soil and water. hibiscuspublisher.com These microorganisms can utilize dinitrophenols as a source of carbon, nitrogen, and energy. While research has identified specific strains that degrade the 2,4- and 2,6-isomers, strains with a specific catabolic pathway for 2,3-Dinitrophenol (B1210279) are not well-documented. However, the broad substrate capabilities of some known DNP-degrading bacteria suggest a potential for 2,3-DNP transformation.
Genera such as Rhodococcus, Burkholderia, Nocardioides, and Arthrobacter have been frequently cited for their ability to mineralize dinitrophenols. hibiscuspublisher.comnih.govnih.gov For instance, Rhodococcus erythropolis strains can utilize 2,4-DNP as their sole source of carbon and nitrogen, mineralizing it via nitrite release. hibiscuspublisher.com Similarly, Burkholderia cepacia has demonstrated rapid growth on 2,4-DNP. nih.gov
Table 2: Examples of Dinitrophenol-Degrading Bacterial Strains
| Bacterial Strain | Degraded Compound(s) | Key Feature(s) | Reference(s) |
|---|---|---|---|
| Rhodococcus erythropolis | 2,4-Dinitrophenol | Utilizes as sole carbon and nitrogen source; mineralization via nitrite release. | hibiscuspublisher.com |
| Burkholderia cepacia | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene | Rapid growth on 2,4-DNT; mineralizes 2,6-DNT via a dioxygenation reaction. | nih.gov |
| Rhodococcus imtechensis | 2,4-Dinitrophenol | Degradation proceeds through a hydride Meisenheimer complex. | hibiscuspublisher.com |
| Arthrobacter sp. | 2,4,6-Trinitrophenol (TNP) | Shows broad catabolic potential towards substituted phenols, including dinitrophenol. | nih.gov |
Abiotic Degradation Processes
Apart from microbial action, abiotic processes, including photochemical and chemical reactions, contribute to the transformation of this compound in the environment. These processes are particularly relevant in atmospheric and aquatic systems exposed to sunlight and reactive chemical species.
Photochemical degradation, or photolysis, involves the breakdown of a chemical compound by light energy. Dinitrophenols absorb solar UV radiation, which can initiate their degradation. pnas.org However, studies on 2,4-DNP have shown that it can be surprisingly resistant to photodegradation when dissolved in water, such as in atmospheric aerosols or surface waters. pnas.org This stability is attributed to highly efficient internal conversion mechanisms that allow the photoexcited molecule to quickly return to its ground state without undergoing a chemical reaction. pnas.org
Despite this resistance, photodegradation can occur, often following pseudo-first-order kinetics. epa.gov The process can be significantly enhanced by the presence of photocatalysts like titanium dioxide (TiO₂). nih.govresearchgate.net In these systems, UV light activates the catalyst, which in turn generates highly reactive oxygen species, such as hydroxyl radicals, that attack the dinitrophenol molecule. The efficiency of photodegradation is influenced by factors such as pH and light intensity. nih.gov For 2,4-DNP, maximum removal of 70% was achieved within 7 hours of irradiation in a TiO₂ solution at a pH of 8. nih.gov
Chemical oxidation using advanced oxidation processes (AOPs) is an effective method for degrading recalcitrant organic pollutants like dinitrophenols. These technologies generate highly reactive free radicals, most notably the hydroxyl radical (•OH), which are powerful oxidizing agents. nih.gov
Hydroxyl radicals can attack the aromatic ring of the dinitrophenol molecule, leading to hydroxylation and subsequent ring cleavage. scirp.org This process involves a rapid detachment of the nitro groups and a slower opening of the aromatic ring. scirp.orgscirp.org
Plasma electrolysis is one AOP that has been successfully used to degrade various DNP isomers. scirp.orgscirp.org In this process, a dielectric barrier discharge is generated at the gas-liquid boundary, producing a plasma of reactive species, including hydroxyl radicals. scirp.orgsemanticscholar.org The degradation of DNPs via plasma-electrolysis has been shown to follow pseudo-first-order kinetics. scirp.orgscirp.org The primary attack by hydroxyl radicals results in the formation of dihydroxy-nitrobenzenes. scirp.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-Dinitrophenol |
| 2,6-Dinitrophenol |
| 2,4,6-Trinitrophenol |
| 2-Amino-4-nitrophenol |
| 4-Amino-2-nitrophenol |
| 2,4-Diaminophenol |
| 2,4-Dinitrotoluene |
| 2,6-Dinitrotoluene |
| p-Nitrophenol |
| Titanium dioxide |
| Dihydroxy-nitrobenzenes |
Sorption and Leaching Characteristics in Environmental Matrices
The environmental mobility of this compound is significantly governed by its sorption and leaching behavior in various environmental compartments, particularly soil and sediment. While specific experimental data for this compound are limited, its behavior can be inferred from its physicochemical properties and by comparison with more extensively studied isomers like 2,4-dinitrophenol.
Sorption, the process by which a chemical adheres to solid particles, is a key factor in determining the potential for leaching into groundwater. For dinitrophenols (DNPs), sorption is influenced by several factors including the organic carbon content of the soil, clay content, and pH. nih.gov The mobility of DNPs in soil generally decreases as acidity, clay content, and organic matter content increase. nih.gov Conversely, mobility increases as the soil-water becomes more basic because the ionized form of the compound is more water-soluble and moves more readily through the soil profile. nih.gov
This compound is a weak acid with a pKa value in the range of 4.86 to 4.96. lookchem.comchemdad.com This means that in environments with a pH below this range, it will predominantly exist in its less soluble, non-ionized form, which has a higher affinity for sorption to organic matter and clay surfaces. In environments with a pH above its pKa, it will be in its anionic (deprotonated) form, which is more soluble in water and thus more prone to leaching. solubilityofthings.com
The leaching potential of DNPs is high in soils that are low in organic carbon and clay, especially under alkaline conditions (pH > 7). nih.gov In such calcareous soils, the adsorption of dinitrophenols is low, leading to greater mobility and a higher risk of groundwater contamination. nih.gov Conversely, in soils with higher organic carbon and clay content, and at a pH below 6, the leaching of DNPs is expected to decrease as sorption becomes more favorable. nih.gov
Table 1: Physicochemical Properties of this compound Influencing Sorption and Leaching
| Property | Value | Implication for Environmental Behavior |
|---|---|---|
| Water Solubility | Moderately soluble (~1 g/100 mL at room temperature) solubilityofthings.com | Sufficiently soluble to be transported by water, especially in its ionized form. |
| pKa | 4.86 - 4.96 lookchem.comchemdad.com | Determines the ionization state based on environmental pH, significantly affecting solubility and sorption. |
| LogP (Octanol-Water Partition Coefficient) | 1.9 - 2.255 lookchem.comnih.gov | Indicates a moderate tendency to partition into organic matter, suggesting sorption is an important process. |
Bioavailability and Environmental Transport Dynamics
The bioavailability of this compound, which is the fraction of the chemical that is available for uptake by living organisms, is closely linked to its sorption characteristics and transport dynamics in the environment.
In terrestrial systems, the uptake of dinitrophenols by plants is generally not considered significant. cdc.gov High concentrations can be toxic to plants, particularly at lower pH levels. nih.gov The bioavailability for plant uptake is reduced in acidic soils where the compound is more strongly sorbed to soil particles. nih.gov
In aquatic environments, the partitioning of DNPs from water to suspended solids and sediment is an important transport mechanism. nih.gov Based on estimated bioconcentration factors for the closely related 2,4-dinitrophenol, significant bioaccumulation in aquatic organisms is not expected. epa.gov The predominantly ionic form of dinitrophenols in most natural waters (pH 5-9) further reduces the potential for bioconcentration. epa.gov
The environmental transport of this compound can occur through several pathways. Due to its moderate water solubility, it can be transported from soil to adjacent land or surface waters via runoff. nih.gov Leaching through the soil profile can also lead to the contamination of groundwater, particularly in soils with low sorption capacity. nih.govcdc.gov
Volatilization from water or soil surfaces is not considered a significant transport pathway for dinitrophenols due to their low vapor pressure. nih.govcdc.gov However, DNPs can be released into the atmosphere during manufacturing and use, and can also form in the atmosphere from the reaction of other pollutants. cdc.govcdc.gov Atmospheric DNPs can then be transported over distances and deposited on land and water through wet and dry deposition. cdc.gov
Table 2: Summary of Environmental Transport Pathways for Dinitrophenols
| Transport Pathway | Relevance for this compound | Governing Factors |
|---|---|---|
| Leaching | High potential in low organic carbon, alkaline soils. nih.gov | Soil type, organic matter content, clay content, pH. nih.gov |
| Runoff | Significant, especially from contaminated sites. nih.gov | Rainfall intensity, land slope, soil sorption capacity. |
| Atmospheric Deposition | A source of contamination to soil and water. cdc.gov | Atmospheric residence time, precipitation. cdc.gov |
| Volatilization | Negligible from water and soil. nih.govcdc.gov | Low vapor pressure. nih.gov |
Analytical Methodologies for the Detection and Quantification of 2,3 Dinitrophenol
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental technique for separating 2,3-DNP from complex mixtures, which is essential for its unambiguous identification and quantification. The separation is typically based on the differential partitioning of the analyte between a stationary phase and a mobile phase. Due to the presence of polar functional groups (hydroxyl and nitro groups), 2,3-DNP is amenable to several chromatographic methods.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of dinitrophenol isomers. Reversed-phase (RP) HPLC is the most common mode employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation of dinitrophenol isomers, including 2,3-DNP, can be challenging due to their structural similarity. However, careful optimization of the stationary phase, mobile phase composition, and other chromatographic parameters can achieve effective separation.
The choice of a stationary phase is critical. While standard C18 columns are widely used for reversed-phase chromatography, other phases can offer different selectivities for closely related isomers. For instance, pentafluorophenyl (PFP) stationary phases can provide unique interactions, including dipole-dipole and π-π interactions, which can enhance the separation of polar, aromatic compounds like dinitrophenols.
The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of an acid (e.g., formic acid or phosphoric acid) to control the ionization of the phenolic hydroxyl group and ensure good peak shape. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve better separation of complex mixtures.
Interactive Data Table: General HPLC Parameters for Dinitrophenol Isomer Separation
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Reversed-phase C18 or PFP | General Knowledge |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., formic or phosphoric acid) | General Knowledge |
| Detection | UV/Vis at specific wavelengths (e.g., 260 nm, 290 nm) | shimadzu.com |
| Elution Mode | Isocratic or Gradient | General Knowledge |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. For the analysis of polar compounds like 2,3-DNP, derivatization is often necessary to improve their volatility and thermal stability, leading to better chromatographic performance. However, underivatized nitrophenols can also be analyzed, though they may interact with active sites in the GC system. google.com
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a characteristic pattern, which serves as a "fingerprint" for identification.
The mass spectrum of 2,3-DNP shows a molecular ion peak corresponding to its molecular weight, as well as several fragment ions resulting from the loss of specific chemical groups. Analysis of these fragments aids in the structural elucidation and confirmation of the analyte's identity.
Interactive Data Table: GC-MS Data for 2,3-Dinitrophenol (B1210279)
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | rsc.org |
| Molecular Ion (M+) | m/z 184 | rsc.org |
| Major Fragment Ions (m/z) | Data not explicitly detailed in search results | |
| Source of Spectrum | GA-1981-0-0 | rsc.org |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the high separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly well-suited for the analysis of trace levels of 2,3-DNP in complex environmental and biological matrices.
In an LC-MS/MS system, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like 2,3-DNP, which typically forms a deprotonated molecule [M-H]⁻ in negative ion mode.
The tandem mass spectrometry aspect involves multiple stages of mass analysis. In the most common mode, known as Multiple Reaction Monitoring (MRM), a specific precursor ion (e.g., the [M-H]⁻ of 2,3-DNP) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target analyte, significantly reducing background noise and improving detection limits.
Interactive Data Table: LC-MS/MS Parameters for this compound
| Parameter | Value/Condition | Reference |
|---|---|---|
| Instrument | Q Exactive Plus Orbitrap Thermo Scientific | rsc.org |
| Instrument Type | LC-ESI-QFT | rsc.org |
| Ionization Mode | Negative Electrospray Ionization (ESI) | rsc.org |
| Precursor Ion [M-H]⁻ | 183.0047 m/z | rsc.org |
| Fragmentation Mode | Higher-Energy Collisional Dissociation (HCD) | rsc.org |
| Collision Energy | 35 (nominal) | rsc.org |
| Top 5 Product Ions (m/z) | 183.0048, 137.0118, 153.0068, 95.0125, 125.0114 | rsc.org |
| Column | Kinetex C18 EVO (2.6 µm, 2.1x50 mm) with precolumn | rsc.org |
| Retention Time | 7.116 min | rsc.org |
Spectroscopic Detection Methods for Dinitrophenols
Spectroscopic methods are based on the interaction of electromagnetic radiation with the analyte. UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are two such techniques that can be used for the detection and characterization of dinitrophenols.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds with nitro groups, such as 2,3-DNP, exhibit characteristic absorption bands. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. rsc.orgnih.gov For instance, the absorption spectrum of 2,4-dinitrophenol (B41442) in water shows a peak at 260 nm, which is less intense and blue-shifted to 250 nm in 2-propanol. rsc.org The UV-Vis spectrum of 2,4-dinitrophenol has also been observed to have a maximum absorbance at 316 nm. researchgate.net
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2,3-DNP would show characteristic absorption bands corresponding to the vibrations of its O-H, C-H, C=C (aromatic), and N-O (nitro group) bonds. These spectra can be used for qualitative identification and for studying interactions between the molecule and its environment.
Immunoassays and Hapten Applications for this compound Detection
Immunoassays are highly sensitive and specific analytical methods that utilize the binding interaction between an antibody and its target antigen. For small molecules like this compound, which are not immunogenic on their own, they must be chemically coupled to a larger carrier molecule, such as a protein, to elicit an immune response and produce specific antibodies. In this context, the small molecule is referred to as a hapten.
The development of an immunoassay for 2,3-DNP would involve synthesizing a 2,3-DNP-protein conjugate to immunize an animal and generate polyclonal or monoclonal antibodies that specifically recognize the 2,3-DNP moiety. These antibodies can then be used in various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), to detect and quantify 2,3-DNP.
In a competitive ELISA, for example, a known amount of a 2,3-DNP conjugate is immobilized on a solid phase. The sample containing an unknown amount of free 2,3-DNP is then incubated with a limited amount of anti-2,3-DNP antibody. The free 2,3-DNP in the sample competes with the immobilized conjugate for binding to the antibody. The amount of antibody bound to the solid phase is then measured, which is inversely proportional to the concentration of 2,3-DNP in the sample. While the principles of hapten-based immunoassays are well-established, specific applications and developed kits for this compound are not as commonly reported as for its 2,4-dinitrophenol isomer. nih.govresearchgate.net
Applications of 2,3 Dinitrophenol in Academic Research and Industrial Chemistry Excluding Prohibited
Utilization as a Biochemical Probe for Mitochondrial Function Studies
Dinitrophenols (DNPs) are classic uncouplers of oxidative phosphorylation, a fundamental process in cellular energy production. nih.gov This property makes them invaluable tools in biochemistry and cell biology for studying mitochondrial function. The primary mechanism involves their action as protonophores, or proton ionophores. droracle.ainih.gov
In healthy mitochondria, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton-motive force. droracle.ai This electrochemical gradient is then used by the enzyme ATP synthase to produce adenosine (B11128) triphosphate (ATP), the cell's main energy currency. droracle.airesearchgate.net
Dinitrophenols, being lipophilic weak acids, can diffuse across the inner mitochondrial membrane. droracle.airesearchgate.net In the proton-rich intermembrane space, they become protonated. They then diffuse back into the alkaline matrix, where they release the proton, effectively creating a "short circuit" for protons to bypass ATP synthase. droracle.ai This uncouples the respiratory chain from ATP synthesis; the energy stored in the proton gradient is dissipated as heat instead of being converted into chemical energy in ATP. droracle.airesearchgate.net
By inducing this uncoupling, researchers can:
Investigate Respiratory Control: Study the maximum rate of the electron transport chain without the backpressure of the proton gradient.
Modulate Mitochondrial Membrane Potential: Artificially reduce the membrane potential to study its role in various cellular processes like calcium signaling and reactive oxygen species (ROS) production. nih.govresearchgate.net
Explore Proton Leak Mechanisms: Use DNPs as a reference compound to study the function of endogenous uncoupling proteins (UCPs) that play roles in thermogenesis and metabolic regulation. nih.govnih.gov
While much of the foundational research in this area was conducted with 2,4-dinitrophenol (B41442), the underlying protonophoric mechanism is a characteristic of the dinitrophenol class, allowing for their use as probes to manipulate and study the intricate workings of mitochondrial bioenergetics.
Role in Organic Synthesis: Precursor for Dyes and Explosives
Dinitrophenols are important intermediates in the chemical industry. They serve as starting materials for the synthesis of a variety of other compounds, including certain dyes and explosives. nih.govhaz-map.comnoaa.gov
Dyes: Dinitrophenols can be used in the production of sulfur dyes. wikipedia.org These dyes are used for coloring cotton and other cellulosic fibers. The synthesis typically involves the reduction of the nitro groups to amino groups, followed by further chemical transformations.
Explosives: The dinitrophenol structure is a precursor to more highly nitrated compounds with explosive properties. For instance, 2,4-Dinitrophenol is an intermediate in the manufacturing of picric acid (2,4,6-trinitrophenol), a well-known explosive. wikipedia.org Dinitrophenols themselves are classified as explosives when dry and may form explosive salts with bases. noaa.govwikipedia.org Another related explosive, 2-diazo-4,6-dinitrophenol (B1260509) (DDNP), is a widely used primary explosive in commercial detonators. nih.gov
The synthesis of these materials relies on the reactivity of the aromatic ring and the nitro groups, allowing for further functionalization to build more complex molecules.
Applications in Analytical Chemistry: pH Indicators and Reagents
Certain dinitrophenols exhibit chromophoric properties that change with pH, making them useful as acid-base indicators in analytical chemistry. The color change is due to the deprotonation of the phenolic hydroxyl group under basic conditions, which alters the electronic structure of the molecule and, consequently, its absorption of visible light.
2,3-Dinitrophenol (B1210279) can function as a pH indicator, typically changing from colorless in acidic solution to yellow in a more alkaline environment. chemdad.com This property allows for the visual determination of the endpoint in certain types of titrations. While not as common as other indicators, its specific pH transition range makes it suitable for particular applications.
Table 2: Dinitrophenol Isomers as pH Indicators
| Indicator | pH Range | Acidic Color | Basic Color |
|---|---|---|---|
| This compound | 3.9 - 5.9 | Colorless | Yellow |
| 2,4-Dinitrophenol | 2.4 - 4.0 | Colorless | Yellow |
Data sourced from chemical supplier and science education resources. chemdad.comsciencegateway.org
Beyond their use as indicators, dinitrophenols have been explored as activating reagents in other areas of chemical synthesis, such as in the preparation of nucleotides, highlighting their utility as versatile chemical reagents. researchgate.net
Emerging Research Applications (e.g., Neurodegenerative Disorder Research at Sub-Uncoupling Concentrations)
A significant and growing area of research involves the paradoxical finding that low concentrations of dinitrophenols, particularly the 2,4-isomer, may have neuroprotective effects. nih.gov These concentrations are referred to as "sub-uncoupling" because they are too low to cause a major disruption of cellular ATP production but are sufficient to induce a mild bioenergetic stress. nih.gov
This mild stress is believed to trigger a beneficial adaptive response in neurons, a concept known as hormesis. nih.gov Preclinical studies in animal models of various neurodegenerative diseases have shown promising results. nih.gov Research suggests that low-dose DNP treatment can:
Stimulate Neurotrophic Factors: Increase the expression of proteins like brain-derived neurotrophic factor (BDNF), which supports the survival, growth, and differentiation of neurons. nih.govmitochonpharma.com
Activate Stress Response Pathways: Upregulate signaling pathways involving transcription factors like CREB (cAMP-response element-binding protein), which are crucial for synaptic plasticity and neuronal survival. nih.govnih.gov
Reduce Oxidative Stress: Mild uncoupling can decrease the production of mitochondrial reactive oxygen species (ROS), a key contributor to neuronal damage in neurodegenerative conditions. nih.gov
This research has shown potential benefits in models of Parkinson's disease, Alzheimer's disease, Huntington's disease, and ischemic stroke. mitochonpharma.combohrium.com The findings suggest that repurposing dinitrophenols at very low, weight-neutral concentrations could offer a novel therapeutic strategy for these challenging disorders. nih.govnih.gov This area of investigation highlights a shift from viewing these molecules solely as metabolic tools to exploring their potential as modulators of complex cellular signaling pathways for therapeutic benefit.
Advanced Theoretical and Computational Studies of 2,3 Dinitrophenol Interactions
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for elucidating reaction mechanisms by calculating the potential energy surface of a reaction, allowing for the identification of transition states and the determination of activation energy barriers.
While comprehensive DFT studies detailing the complete reaction mechanisms of 2,3-Dinitrophenol (B1210279) are not extensively documented in publicly available literature, the principles of the methodology are well-established. DFT calculations are used to explore reactions such as hydrolysis, oxidation, and reduction. The process involves optimizing the geometries of the reactant (this compound), the proposed transition states, and the final products. From these optimized structures, the relative energies can be determined, providing a thermodynamic and kinetic profile of the reaction pathway.
A key structural feature of this compound, confirmed by ab initio calculations, is its non-planar structure. researchgate.net Steric hindrance between the adjacent nitro groups forces one of them to twist out of the plane of the aromatic ring. researchgate.net This distortion significantly disrupts the potential for intramolecular hydrogen bonding between the hydroxyl group and the ortho-nitro group, a feature common in other nitrophenol isomers. researchgate.net This structural characteristic is a critical input for DFT studies, as it dictates the molecule's initial electronic state and reactivity.
For a hypothetical reaction, such as the initial step of atmospheric oxidation by a hydroxyl radical, DFT would be applied to map the reaction coordinates and calculate the energy barriers for different potential attack sites on the molecule.
| Parameter | Typical Value/Method | Purpose in Mechanism Elucidation |
|---|---|---|
| Functional | B3LYP / M06-2X | Approximates the exchange-correlation energy, crucial for accurate energy and structure prediction. |
| Basis Set | 6-311++G(d,p) | Defines the set of functions used to build molecular orbitals; larger sets provide higher accuracy. |
| Solvent Model | PCM / SMD | Simulates the effect of a solvent (e.g., water) on the reaction energetics. |
| Frequency Calculation | Performed on all optimized structures | Confirms that reactants/products are energy minima (no imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency). |
| Calculated Property | Activation Energy (ΔG‡) | Determines the kinetic feasibility of a proposed reaction step. A lower barrier indicates a faster reaction. |
Molecular Dynamics Simulations of this compound in Biological and Environmental Systems
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. MD allows researchers to model the behavior of a compound like this compound within complex biological or environmental systems, providing insights that are not accessible from static quantum chemistry calculations.
In Biological Systems: Dinitrophenols are known to act as uncouplers of oxidative phosphorylation by transporting protons across the inner mitochondrial membrane. MD simulations can be used to model the interaction of this compound with a lipid bilayer, which serves as a proxy for a biological membrane. Such simulations can reveal:
Partitioning and Localization: How this compound partitions from an aqueous phase into the hydrophobic core of the membrane.
Orientation: The preferred orientation of the molecule within the lipid headgroup region or the hydrocarbon tail region.
Translocation Energetics: The free energy profile associated with moving the molecule from one side of the bilayer to the other, a key step in its uncoupling activity.
In Environmental Systems: The fate of this compound in the environment is governed by its interactions with soil and water. MD simulations can model the behavior of this compound at interfaces, such as between water and soil organic matter or clay surfaces. These simulations can help predict its mobility and bioavailability by calculating its adsorption and desorption characteristics. Although specific MD studies focused solely on this compound are scarce, the methodology is robust for this type of analysis.
| Component | Example Specification | Purpose |
|---|---|---|
| Force Field | CHARMM36 / GROMOS54a7 | Defines the potential energy function and parameters for all atoms in the system (lipid, water, 2,3-DNP). |
| Lipid Bilayer Model | 128 DPPC lipids | Represents a simplified biological membrane. |
| Solvent Model | TIP3P Water | Provides an explicit aqueous environment. |
| System Size | ~50,000 atoms | Ensures the system is large enough to avoid finite-size artifacts. |
| Simulation Time | 100-500 nanoseconds | Allows for sufficient sampling of molecular motions and interactions. |
| Analysis | Density profiles, free energy calculations | To determine the location and translocation barrier of 2,3-DNP within the membrane. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity, such as toxicity or biodegradability. ecetoc.org These models are crucial for predicting the environmental fate and potential hazards of chemicals, often for regulatory purposes. ecetoc.org
This compound has been included in datasets used to develop QSAR models for the toxicity of nitroaromatic compounds. nih.gov The environmental fate of a compound is heavily influenced by its persistence, bioaccumulation, and toxicity. QSAR models predict these endpoints by using molecular descriptors calculated from the chemical structure.
Key descriptors for nitroaromatics include:
Hydrophobicity (log K_ow): This describes the tendency of a chemical to partition between octanol (B41247) and water, indicating its potential to bioaccumulate in fatty tissues.
Electronic Descriptors: Parameters like the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) relate to the molecule's electrophilicity and its reactivity towards biological nucleophiles. nih.gov
Topological and Constitutional Indices: These descriptors quantify aspects of the molecular structure such as size, shape, and branching. nih.gov
Hydrogen Bonding Acidity (A): For phenols, this descriptor is critical. As confirmed by computational studies, this compound has a significantly higher hydrogen bond acidity (A = 0.67) compared to isomers like 2,4-DNP (A = 0.09) because its non-planar geometry reduces internal hydrogen bonding. researchgate.netresearchgate.net This makes the phenolic proton more available for external interactions, strongly influencing its biological activity and environmental partitioning. researchgate.netresearchgate.net
One study on the toxicity of 95 diverse nitroaromatic compounds against the ciliate Tetrahymena pyriformis included this compound, providing valuable data for building and validating QSAR models. nih.gov
| Compound | Experimental Toxicity (log (IGC50)-1) | Predicted Toxicity (log (IGC50)-1) |
|---|---|---|
| This compound | 0.46 | 0.75 |
| 2,6-Dinitrophenol | 0.54 | 0.79 |
| 2-Amino-4-nitrophenol | 0.48 | 0.53 |
| 3,5-Dinitrobenzyl alcohol | 0.53 | 0.51 |
Prediction of Degradation Pathways and Intermediate Stability
Computational chemistry is instrumental in predicting the likely degradation pathways of environmental pollutants like this compound and assessing the stability of the resulting intermediates. While specific degradation pathways for many dinitrophenol isomers are not well-studied experimentally, theoretical methods can fill these knowledge gaps. epa.gov
The prediction process typically involves:
Proposing Plausible Reactions: Based on known chemistry of nitroaromatic compounds, initial degradation steps are proposed. These include reduction of the nitro groups to amino groups, hydroxylation of the aromatic ring by radicals (e.g., •OH), or initial ring cleavage.
Calculating Reaction Energetics: Using methods like DFT, the reaction barriers (activation energies) for each proposed step are calculated. Pathways with lower energy barriers are considered more favorable and likely to occur in the environment.
Identifying Intermediates: The products of the initial favorable reactions are identified as degradation intermediates. Common predicted intermediates for this compound would include aminonitrophenols and diaminophenol.
Assessing Intermediate Stability: The stability of these intermediates is assessed by calculating their heats of formation or total energies. Furthermore, their subsequent reactivity is evaluated by calculating the energy barriers for their further degradation. Intermediates that are relatively stable but still toxic can sometimes be more problematic than the parent compound.
Studies on related compounds, such as methyl-2-nitrophenols, have successfully used theoretical calculations to determine the mechanisms of their formation as degradation products, demonstrating the utility of this approach. researchgate.net
| Potential Intermediate | Formation Reaction | Property to be Calculated | Significance |
|---|---|---|---|
| 2-Amino-3-nitrophenol | Reduction of one nitro group | Relative Stability (ΔE) | Determines the likelihood of its formation. |
| 3-Amino-2-nitrophenol | Reduction of the other nitro group | Relative Stability (ΔE) | Compares the favorability of reducing each nitro group. |
| 2,3-Diaminophenol | Reduction of both nitro groups | Heat of Formation | Assesses overall thermodynamic stability. |
| Hydroxylated Dinitrophenol | •OH radical addition | Reaction Barrier (ΔG‡) | Predicts the kinetic feasibility of oxidative degradation. |
Future Directions and Unexplored Avenues in 2,3 Dinitrophenol Research
Development of Novel Analytical Techniques for Environmental Monitoring
The accurate and sensitive detection of 2,3-dinitrophenol (B1210279) in various environmental matrices is crucial for effective monitoring and risk assessment. Although several analytical methods exist for the determination of nitrophenol isomers, there is a continuous need for more rapid, selective, and field-deployable techniques.
Current methods for the separation and determination of nitrophenol isomers include high-performance capillary zone electrophoresis, which has demonstrated utility in separating various isomers. bohrium.com Additionally, spectrophotometric methods have been developed for the simultaneous determination of ternary mixtures of nitrophenol isomers without prior separation steps. iau.ir However, these techniques often require sophisticated instrumentation and trained personnel, limiting their application for in-situ monitoring. researchgate.net
Future research should focus on the development of novel sensor technologies. For instance, silicon nanowire field-effect transistor sensors have shown high sensitivity for the detection of 2,4-dinitrophenol (B41442) and could be adapted for the specific detection of the 2,3-isomer. semanticscholar.orgresearchgate.net The exploration of bioinspired nanofluidic sensors, which have demonstrated ultra-sensitive detection of other nitroaromatic compounds, presents another promising avenue. nih.gov The development of electrochemical sensors, which offer advantages such as high sensitivity, low cost, and rapid analysis, should also be prioritized for this compound. researchgate.net
| Analytical Technique | Principle | Potential Application for this compound |
| High-Performance Capillary Zone Electrophoresis | Separation based on differential migration in an electric field. | High-resolution separation from other dinitrophenol isomers in water samples. |
| Derivative Spectrophotometry | Mathematical manipulation of spectral data to resolve overlapping signals. | Simultaneous quantification of 2,3-DNP in mixtures with other isomers. |
| Silicon Nanowire Sensors | Field-effect transistor-based detection of molecular binding. | Development of highly sensitive and selective portable monitoring devices. |
| Nanofluidic Sensors | Monitoring changes in ionic current upon analyte interaction. | Ultra-trace detection in environmental samples. |
| Electrochemical Sensors | Measurement of current or potential changes due to redox reactions. | Rapid, low-cost, and in-situ analysis of contaminated sites. |
Exploration of Enzymatic Bioremediation Strategies for Dinitrophenol Contamination
Bioremediation offers an environmentally friendly and cost-effective approach to the cleanup of sites contaminated with dinitrophenols. Enzymatic bioremediation, in particular, holds significant promise due to the high specificity and efficiency of enzymes in degrading recalcitrant organic pollutants.
Research into the enzymatic degradation of dinitrophenols has predominantly centered on the 2,4-isomer. Laccase, an oxidoreductase enzyme, has been shown to effectively degrade 2,4-dinitrophenol, and its efficacy can be enhanced through immobilization on various supports like nano-porous silica beads. nih.govnih.gov Studies with bacterial strains such as Rhodococcus erythropolis have elucidated metabolic pathways for 2,4-dinitrophenol, involving the liberation of nitrite (B80452). nih.gov
A significant gap in knowledge exists regarding the enzymatic degradation of this compound. Future research should aim to identify and characterize enzymes and microbial strains capable of metabolizing this isomer. The exploration of laccase and other oxidoreductases for their activity towards this compound is a logical starting point. Furthermore, understanding the metabolic pathways and identifying the resulting degradation products is crucial to ensure complete detoxification and to avoid the formation of more toxic intermediates. The potential of both free and immobilized enzymes for the remediation of this compound in soil and water should be systematically investigated.
In-depth Mechanistic Characterization of Isomeric Differences in Biological Activity
The biological effects of dinitrophenols are known to vary between isomers. Understanding the mechanistic basis for these differences is essential for accurate toxicological assessment and for elucidating their modes of action.
The primary mechanism of toxicity for 2,4-dinitrophenol is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production. cdc.govwikem.org This leads to a rapid increase in metabolic rate and hyperthermia. cdc.gov Limited data on other dinitrophenol isomers suggest that this compound and 2,5-dinitrophenol have a lower potential to increase the basal metabolic rate compared to the 2,4-, 2,6-, 3,4-, and 3,5-isomers. cdc.gov An acute intraperitoneal study in rats indicated that this compound is among the least potent isomers in terms of lethality. nih.gov
However, the underlying molecular mechanisms for these isomeric differences remain largely unexplored. It has been suggested that the toxicity of some dinitrophenyl derivatives may not be solely due to the uncoupling of oxidative phosphorylation, hinting at alternative or additional mechanisms of toxicity. researchgate.net Future research should focus on a comparative mechanistic investigation of the dinitrophenol isomers. This could involve studying their interactions with mitochondrial membranes, effects on cellular signaling pathways, and potential for inducing oxidative stress. Structure-activity relationship studies would be invaluable in identifying the key molecular features that determine the biological potency of each isomer.
| Isomer | Relative Lethality (Intraperitoneal, Rat) | Potential to Increase Basal Metabolic Rate |
| This compound | Least Potent | Lower |
| 2,4-Dinitrophenol | High | High |
| 2,5-Dinitrophenol | Least Potent | Lower |
| 2,6-Dinitrophenol | High | Equivalent to 2,4-DNP |
| 3,4-Dinitrophenol | Moderate | Equivalent to 2,4-DNP |
| 3,5-Dinitrophenol | Moderate | Equivalent to 2,4-DNP |
Advanced Computational Approaches for Predicting Environmental Transformations
Computational chemistry and modeling provide powerful tools for predicting the environmental fate and transformation of organic compounds, thereby aiding in risk assessment and the development of remediation strategies.
For dinitrophenols, computational methods are beginning to be applied to understand their properties and reactivity. Density Functional Theory (DFT) has been used to study the electronic structure and stability of diazodinitrophenol isomers. earthlinepublishers.comresearchgate.net Time-dependent DFT calculations have also been employed to investigate the excited state energies and absorption spectra of nitrophenols, which is crucial for understanding their photochemical degradation. rsc.org Furthermore, machine learning models are being developed to predict the biodegradability and toxicity of chemical compounds, which could be applied to dinitrophenol isomers. nih.gov
The application of these advanced computational approaches specifically to this compound is a largely unexplored avenue. Future research should utilize quantum chemical calculations to predict the degradation pathways of this compound through various mechanisms, including photolysis, hydrolysis, and microbial metabolism. These theoretical predictions can guide experimental studies and help in identifying potential transformation products. Environmental fate models can also be developed to predict the transport and distribution of this compound in different environmental compartments. mdpi.com Such in-silico studies can provide valuable insights into the environmental behavior of this compound in the absence of extensive experimental data.
Q & A
Q. What are the primary synthetic challenges in producing 2,3-Dinitrophenol, and what methodological improvements can enhance yield?
The synthesis of 2,3-DNP involves reacting ω-nitrophenol with Cu(NO₃)₂·2H₂O in ethanol. However, low yields (<20%) occur due to competing isomer formation (e.g., 3,4-DNP and 3,6-DNP). To address this, column chromatography is critical for purification. Optimizing reaction stoichiometry, temperature, and solvent polarity may reduce byproducts .
Q. How can researchers distinguish 2,3-DNP from its isomers in analytical workflows?
High-performance liquid chromatography (HPLC) with UV detection is effective. For example, reversed-phase C18 columns and gradient elution (e.g., methanol/water) separate nitrophenol isomers based on polarity differences. Retention time and spectral analysis (e.g., λmax shifts) confirm identity .
Q. What safety protocols are essential for handling 2,3-DNP in laboratories?
Due to its toxicity, use personal protective equipment (PPE), including nitrile gloves and fume hoods. Store in airtight containers away from reducing agents. Refer to MSDS guidelines for spill management and disposal. Acute exposure may require decontamination and medical monitoring .
Advanced Research Questions
Q. What experimental models are used to study 2,3-DNP’s uncoupling effects on oxidative phosphorylation?
Isolated mitochondrial assays (e.g., rat liver mitochondria) measure oxygen consumption via Clark electrodes. 2,3-DNP’s protonophoric activity dissipates the proton gradient, reducing ATP synthesis. Dose-response curves (0.1–1 mM) quantify uncoupling efficiency. Compare with 2,4-DNP controls .
Q. How do physicochemical properties like pKa influence 2,3-DNP’s reactivity in environmental or biological systems?
The dissociation constant (pKa ≈ 3.5–5.1 for nitrophenols) affects solubility and membrane permeability. At physiological pH, the anionic form predominates, limiting cellular uptake. Adjusting buffer pH in vitro studies can modulate bioavailability. Contrast with 2,4-DNP (pKa 3.96) to assess isomer-specific behavior .
Q. What advanced separation techniques improve 2,3-DNP purification from complex matrices?
Preparative-scale HPLC or centrifugal partition chromatography (CPC) enhances purity. For example, CPC with a biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water) exploits hydrophobicity differences. Monitor fractions via LC-MS to validate purity >95% .
Q. How can researchers resolve contradictions in toxicological data for 2,3-DNP across studies?
Discrepancies may arise from isomer contamination, dosing variability, or model systems (e.g., in vitro vs. in vivo). Validate compound purity via NMR and HPLC before assays. Standardize exposure protocols (e.g., acute vs. chronic) and use isotope-labeled 2,3-DNP for precise tracking in biological samples .
Q. What methodologies are recommended for quantifying 2,3-DNP in biological fluids like urine?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures sensitivity (detection limit ~0.1 ng/mL). Solid-phase extraction (SPE) using C18 cartridges pre-concentrates analytes. Validate recovery rates (>85%) and matrix effects in spiked samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
